2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS No.: 898436-94-7
VCID: VC6920271
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476
* For research use only. Not for human or veterinary use.

Description |
The compound 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a complex organic molecule belonging to the indolizine class, which is known for its diverse biological activities. Indolizines are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their potential roles in drug development. Synthesis and Chemical ReactionsThe synthesis of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide likely involves multi-step organic reactions. Although detailed synthetic pathways are not specified, similar indolizine derivatives are often synthesized using methods that require controlled conditions and purification steps like recrystallization or chromatography. Potential Chemical ReactionsUnderstanding the reactivity of this compound involves knowledge of organic chemistry principles, including reaction kinetics and thermodynamics. Various chemical reactions can lead to different derivatives with potentially varied biological activities. Biological Activities and Potential ApplicationsIndolizine derivatives, including 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, may exhibit anti-cancer properties or act as inhibitors for specific enzymes involved in disease pathways. Further studies are necessary to elucidate the exact mechanisms at play. Research Findings
Molecular Comparison
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CAS No. | 898436-94-7 | |||||||||||||||
Product Name | 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |||||||||||||||
Molecular Formula | C25H23N3O4 | |||||||||||||||
Molecular Weight | 429.476 | |||||||||||||||
IUPAC Name | 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |||||||||||||||
Standard InChI | InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30) | |||||||||||||||
Standard InChIKey | ALUUGUOOUKXMFR-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 16012780 | |||||||||||||||
Last Modified | Aug 18 2023 |
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